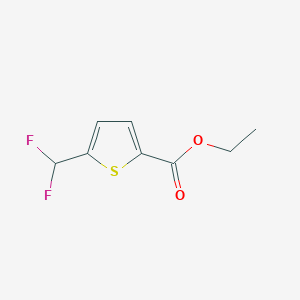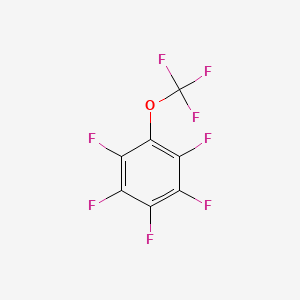
tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate
Descripción general
Descripción
“tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate” is a chemical compound with the molecular formula C13H16N2O3 . It is used in various biological activities .
Molecular Structure Analysis
The molecular structure of “tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate” is complex, with multiple functional groups . The compound contains a carbamate group attached to a tert-butyl group and an indole group .
Aplicaciones Científicas De Investigación
Crystallography and Structural Analysis
This compound has been utilized in crystallography to determine the structure of molecules through X-ray crystallography. The crystal structure of related compounds provides insights into molecular conformations and potential reactive sites .
Organic Synthesis
tert-Butyl (2-oxoindolin-6-yl)carbamate: serves as a precursor in the synthesis of various organic molecules. Its structure is pivotal in constructing complex molecules, particularly in the pharmaceutical industry, where it can be used to synthesize active pharmaceutical ingredients .
Medicinal Chemistry
In medicinal chemistry, this compound is valuable for the development of new drugs. It can be modified to create derivatives that interact with biological targets, potentially leading to new treatments for diseases .
Material Science
The compound’s unique structure makes it suitable for creating materials with specific properties. It can be incorporated into polymers or other materials to enhance their functionality or to impart new characteristics .
Catalysis
tert-Butyl (2-oxoindolin-6-yl)carbamate: can act as a ligand in catalytic systems. It may influence the reactivity and selectivity of catalysts used in chemical reactions, thereby improving efficiency and yield .
Solar Energy Research
Derivatives of this compound have been explored as components of organic solar cells. They can function as acceptors in the active layers of solar cells, contributing to the conversion of solar energy into electricity .
Neuropharmacology
Agricultural Chemistry
Mecanismo De Acción
Target of Action
Tert-Butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate, also known as Tert-Butyl (2-oxoindolin-6-yl)carbamate, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.
Result of Action
The broad range of biological activities associated with indole derivatives suggests that this compound may have diverse molecular and cellular effects.
Propiedades
IUPAC Name |
tert-butyl N-(2-oxo-1,3-dihydroindol-6-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)14-9-5-4-8-6-11(16)15-10(8)7-9/h4-5,7H,6H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMDNEIXGBMMFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(CC(=O)N2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate | |
CAS RN |
184021-91-8 | |
| Record name | tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















